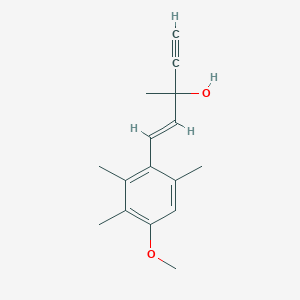
(E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL is an organic compound that belongs to the class of alkynes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the alkyne group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving alkynes and phenyl groups. It can also serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research in this area focuses on optimizing the compound’s structure to enhance its therapeutic potential.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it valuable for various applications, including coatings, adhesives, and electronic materials.
作用機序
The mechanism of action of (E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the alkyne and phenyl groups allows for specific binding interactions, which can influence the compound’s activity and selectivity.
類似化合物との比較
Similar Compounds
- (E)-1-(4-Methoxy-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL
- (E)-1-(2,3,6-Trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL
- (E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-but-1-EN-4-YN-3-OL
Uniqueness
(E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties
特性
分子式 |
C16H20O2 |
|---|---|
分子量 |
244.33 g/mol |
IUPAC名 |
(E)-1-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C16H20O2/c1-7-16(5,17)9-8-14-11(2)10-15(18-6)13(4)12(14)3/h1,8-10,17H,2-6H3/b9-8+ |
InChIキー |
LWTUOVCJGLKIJD-CMDGGOBGSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1/C=C/C(C)(C#C)O)C)C)OC |
正規SMILES |
CC1=CC(=C(C(=C1C=CC(C)(C#C)O)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)
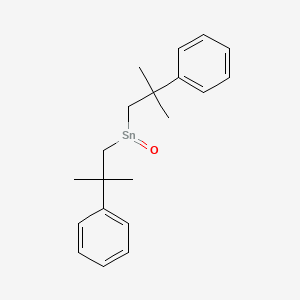
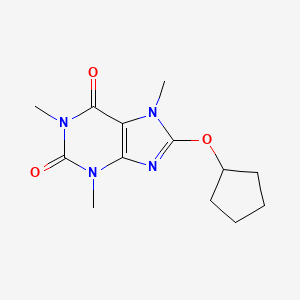
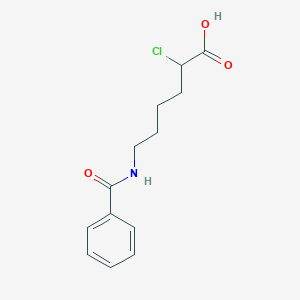
![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)
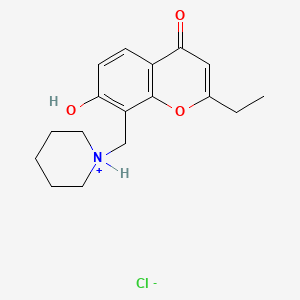
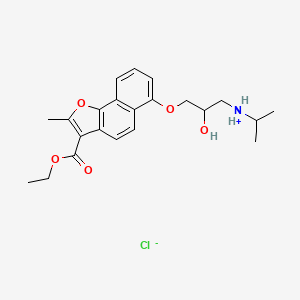
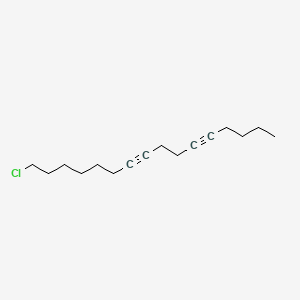
![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)

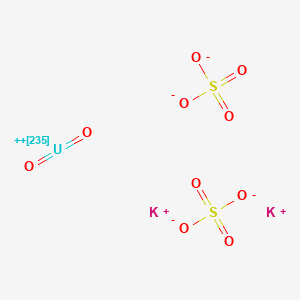
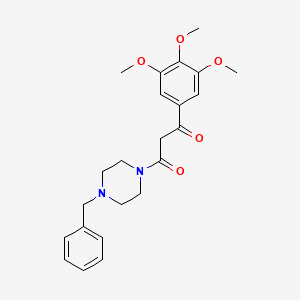
![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
